![molecular formula C13H21NO3S B14264987 3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid CAS No. 132327-75-4](/img/structure/B14264987.png)
3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid is an organic compound that features a sulfonic acid group, an amino group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylphenyl ethylamine and propane-1-sulfonic acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the proper formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction parameters.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Signal Transduction: Modulating signal transduction pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-phosphonic acid: Similar structure but with a phosphonic acid group.
Uniqueness
3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where sulfonic acid functionality is desired.
Properties
CAS No. |
132327-75-4 |
|---|---|
Molecular Formula |
C13H21NO3S |
Molecular Weight |
271.38 g/mol |
IUPAC Name |
3-[2-(3,5-dimethylphenyl)ethylamino]propane-1-sulfonic acid |
InChI |
InChI=1S/C13H21NO3S/c1-11-8-12(2)10-13(9-11)4-6-14-5-3-7-18(15,16)17/h8-10,14H,3-7H2,1-2H3,(H,15,16,17) |
InChI Key |
TXQPLORYYXKNGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CCNCCCS(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


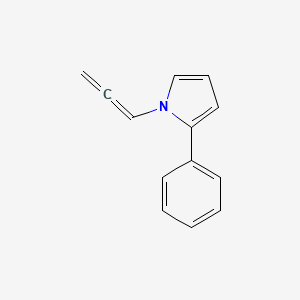
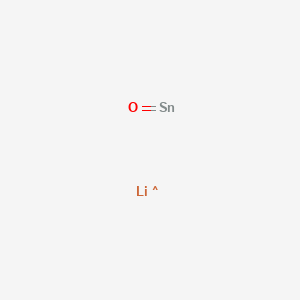
![9-[(2-Bromoprop-2-EN-1-YL)oxy]-5-methoxy-4,4-dimethylnon-1-EN-6-yne](/img/structure/B14264928.png)
![4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B14264934.png)
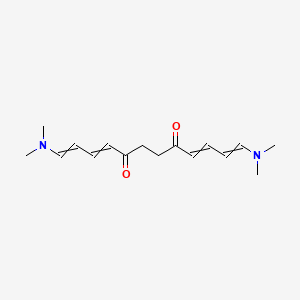
![2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14264957.png)
![Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]-](/img/structure/B14264967.png)
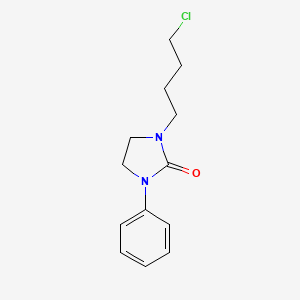

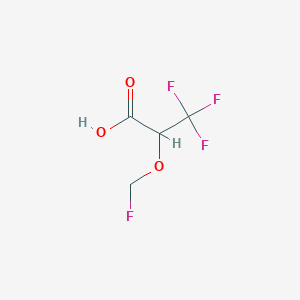
![Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate](/img/structure/B14264986.png)
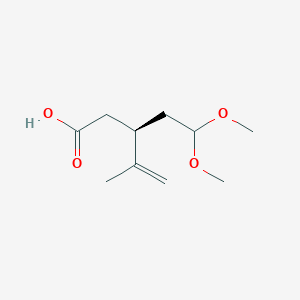
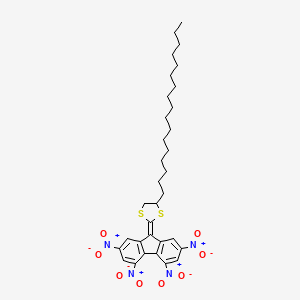
![8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B14265003.png)
